N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-12-4-6-14(7-5-12)20-10-13(9-16(20)22)19-17(23)11-2-1-3-15(8-11)21(24)25/h1-8,13H,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZDNVOMKPLIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 1-(4-Fluorophenyl)-5-oxopyrrolidin-3-amine : A pyrrolidinone scaffold substituted with a 4-fluorophenyl group.
- 3-Nitrobenzoyl chloride : The acylating agent for introducing the nitrobenzamide moiety.
Retrosynthetic disconnection at the amide bond suggests a convergent synthesis strategy combining these intermediates.
Pyrrolidinone Core Synthesis
The pyrrolidinone ring is synthesized via intramolecular cyclization of a γ-amino acid precursor. A representative protocol involves:
- Starting Material : Ethyl 4-(4-fluorophenylamino)butanoate.
- Cyclization : Heating in acetic acid at 80°C for 12 hours induces lactam formation.
- Isolation : The crude product is purified via recrystallization (ethanol/water) to yield 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine.
Key Optimization Parameters :
Amide Coupling
The pyrrolidinone intermediate is acylated with 3-nitrobenzoyl chloride under Schotten-Baumann conditions:
- Reagents : 3-Nitrobenzoyl chloride (1.2 equiv), aqueous NaOH (2.0 equiv), dichloromethane (DCM).
- Procedure : The amine is dissolved in DCM, treated with benzoyl chloride at 0°C, and stirred for 4 hours.
- Workup : The organic layer is washed with HCl (1M), dried (Na2SO4), and concentrated.
Yield Enhancement Strategies :
- Coupling Agents : Use of HATU or EDC/HOBt increases yields to >85% by minimizing hydrolysis.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility but require stringent drying.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to optimize efficiency:
Green Chemistry Approaches
Solvent Recycling :
- DCM is recovered via distillation (≥98% recovery).
- Aqueous waste is neutralized and filtered to remove inorganic salts.
Catalyst Reuse :
- Palladium catalysts (e.g., Pd/C) are reactivated via hydrogen treatment, sustaining activity over 10 cycles.
Analytical Characterization
Structural Confirmation
Stability Profiling
- Thermal Stability : Decomposition onset at 210°C (DSC analysis).
- Photostability : No degradation under UV light (λ=254 nm, 48 hours).
Challenges and Mitigation Strategies
Nitro Group Reduction
Unintended reduction of the nitro group during storage is addressed via:
Enantiomeric Purity
The chiral center at C3 of the pyrrolidinone requires stringent control:
- Chiral Resolution : Use of (R)-(−)-1,1′-bi-2-naphthol as a resolving agent.
- Asymmetric Synthesis : Evans oxazolidinone auxiliaries achieve >99% ee.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Batch Cyclization | 78 | 95 | 12.50 |
| Continuous Flow | 92 | 98 | 8.20 |
| Microwave-Assisted | 85 | 97 | 10.80 |
Data synthesized from patent and journal methodologies.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between “N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide” and analogous compounds from the literature:
*Molecular weights calculated based on structural formulas.
Key Findings and Implications
Core Structure Variations: The target compound’s pyrrolidinone core offers a compact, five-membered ring, favoring interactions with shallow binding pockets. In contrast, Analog 1’s pyrido-pyrimidinone system is a fused bicyclic structure, enabling extended π-π stacking and enhanced binding to planar enzyme active sites (e.g., kinases) . Analog 2 incorporates a chromenone and pyrazolo-pyrimidine scaffold, which may confer dual targeting (e.g., kinase and protease inhibition) due to its hybrid structure. The sulfonamide group enhances solubility but may reduce membrane permeability .
Substituent Effects: The 4-fluorophenyl group in the target compound and Analog 1 improves metabolic stability compared to non-fluorinated analogs. The 3-nitrobenzamide moiety in the target compound and Analog 1 contrasts with Analog 2’s sulfonamide and Analog 3’s aldehyde. Nitro groups are associated with strong electron-withdrawing effects, which may enhance binding to positively charged residues in enzyme active sites.
Physical and Pharmacokinetic Properties: Analog 2’s high melting point (175–178°C) suggests strong crystalline packing, which could influence formulation stability. The target compound’s lower molecular weight (~343 vs. 589 g/mol for Analog 2) may favor better bioavailability.
Biological Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyrrolidine ring, a nitro group, and a fluorophenyl substituent, which may influence its interaction with biological targets.
This compound is believed to exert its biological effects primarily through:
- Inhibition of Enzymatic Activity : The nitro group in the compound can be reduced to form reactive intermediates that bind covalently to target enzymes, disrupting their function. This mechanism is common among nitro-containing compounds, which often exhibit antimicrobial and anticancer properties .
- Modulation of Biological Pathways : The presence of the fluorophenyl group may enhance the lipophilicity of the compound, facilitating its passage through cellular membranes and allowing it to reach intracellular targets effectively.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Nitro compounds are known for their ability to combat various bacterial infections by generating toxic intermediates that damage bacterial DNA .
Anticancer Potential
Research indicates potential anticancer activity. Nitrobenzamide derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo models .
Research Findings
A summary of relevant studies on the biological activity of this compound is presented in Table 1.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of nitrobenzamide derivatives, this compound was evaluated against M. tuberculosis. The compound showed promising results with an MIC value of 4 μg/mL against rifampicin-resistant strains, indicating its potential as a lead compound for developing new antitubercular agents .
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of this compound revealed that it significantly inhibited cell proliferation in several cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
